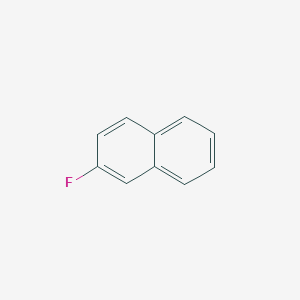

2-Fluoronaphthalene

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGQBTMEEISJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186033 | |

| Record name | 2-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323-09-1 | |

| Record name | 2-Fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=323-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000323091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoronaphthalene and Its Derivatives

Classical Synthesis Routes

Classical approaches to synthesizing 2-fluoronaphthalene often involve functional group transformations and halogen exchange reactions.

Preparation from 2-Naphthol (B1666908) via Tosylate Intermediate

A method for preparing this compound utilizes 2-naphthol (C₁₀H₈O) as a starting material. This process involves an initial reaction of 2-naphthol with tosyl chloride (or tosic acid) in the presence of a basic catalyst to generate an intermediate, tosic acid-2-naphthalene ester (2-naphthyl tosylate). The basic catalyst can be an organic base, such as sodium alkoxide, triethylamine, diethylamine, tri-n-butylamine, or tripropylamine, or an inorganic base like sodium hydroxide, potassium hydroxide, barium hydroxide, calcium hydroxide, magnesium hydroxide, sodium carbonate, sodium bicarbonate, potassium carbonate, or potassium bicarbonate. The reaction is typically conducted for 6 to 18 hours at temperatures ranging from 10 to 100 °C, with a molar ratio of 2-naphthol, tosyl chloride, and basic catalyst of 1:1-3:2-6. Solvents such as dichloromethane, chloroform, carbon tetrachloride, hexane, cyclohexane, ethyl acetate, petroleum ether, or tetrahydrofuran (B95107) can be employed. google.com

Following the formation of the tosylate intermediate, it is then reacted with an inorganic fluoride (B91410) (e.g., potassium fluoride or cesium fluoride) in an aprotic high-boiling solvent under nitrogen protection. This step is facilitated by the presence of metallic copper powder and a tertiary amine bidentate ligand, leading to the formation of this compound. google.com

Reaction with Strong Bases: Metalation and Subsequent Trapping

While specific syntheses of this compound directly via metalation and subsequent trapping with a fluorinating agent are not widely detailed, the general principle of using strong bases in organometallic chemistry for the functionalization of aromatic systems is well-established. Strong bases, such as n-butyllithium (n-BuLi), are commonly employed to deprotonate aromatic rings, generating aryllithium intermediates. These intermediates are highly nucleophilic and can react with various electrophiles. wikipedia.org

In the context of fluorination, nucleophilic aromatic substitution (S_NAr) reactions represent a common method for introducing fluorine atoms into electron-deficient arenes, where halogen atoms serve as leaving groups. The rate-determining step in such fluorinations, including the Halex process, involves the addition of fluoride to form a Meisenheimer complex. nih.gov Electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, are also utilized to introduce fluorine into nucleophilic substrates, including reactive organometallic species. wikipedia.orgfishersci.nltcichemicals.comsigmaaldrich.cnfishersci.attcichemicals.com

Halogen Exchange Reactions

Halogen exchange, particularly the Halex (halogen-fluorine exchange) process, is a common industrial method for synthesizing fluorinated aromatics. This process typically involves the use of inexpensive, inorganic fluoride sources, such as spray-dried potassium fluoride (KF), as nucleophiles to replace other halogen atoms. nih.gov

For instance, the fluorination of 2-bromonaphthalene (B93597) (C₁₀H₇Br) through a halogen exchange reaction has been shown to produce a mixture of this compound and 1-fluoronaphthalene (B124137) (C₁₀H₇F) in a 3:2 ratio. This regioselectivity is consistent with the formation of an aryne intermediate, which highlights the strong basicity of fluoride in anhydrous solvents, often referred to as "naked" fluoride. nih.gov

Palladium-mediated nucleophilic fluorination also represents a general strategy for synthesizing aryl fluorides. This approach typically involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride source to yield an arylpalladium(II) fluoride complex. Subsequent reductive elimination then forms the carbon-fluorine bond. nih.gov

Advanced Synthetic Strategies

Recent advancements in synthetic chemistry have explored novel approaches, including mechanochemical methods, to overcome the challenges associated with C-F bond formation and activation.

Mechanochemical Approaches for Carbon-Fluorine Bond Activation

Mechanochemistry, particularly ball milling, has emerged as a powerful tool for inducing chemical reactions in the solid state, including the activation of strong carbon-fluorine bonds. The C-F bond is notably the strongest single bond in organic chemistry, characterized by high bond dissociation energies, significant ionic character due to fluorine's high electronegativity, and low polarizability. These properties contribute to its high thermodynamic stability and make selective C-F bond activation a significant challenge in organic synthesis. uni-wuerzburg.de

Despite the inherent strength of the C-F bond, mechanochemical activation has been demonstrated for organofluorine compounds. For example, ball milling powdered magnesium with organochlorines or bromines has been a previously described method for preparing Grignard reagents. mdpi.comresearchgate.netmdpi.comacs.orgsemanticscholar.org While direct Grignard reagent formation from organofluorine compounds in solution typically fails with bulk magnesium due to the C-F bond strength, mechanochemical activation offers an alternative. mdpi.comresearchgate.netmdpi.comacs.orgsemanticscholar.org

Grignard Reagent Formation and Subsequent Transformations

In the context of mechanochemistry, the activation of the C-F bond in fluorinated naphthalenes has been explored. Milling 1-fluoronaphthalene and this compound with an excess of magnesium metal for two hours, followed by treatment with iron(III) chloride (FeCl₃) and additional milling, resulted in the production of corresponding binaphthalenes. mdpi.comresearchgate.netmdpi.comacs.orgsemanticscholar.org The yields for these homocoupling reactions were approximately 20% and were comparable to those obtained from the corresponding bromonaphthalenes, indicating that C-F bond activation occurred. mdpi.comresearchgate.netmdpi.comacs.orgsemanticscholar.org Density functional theory calculations suggest that similar charges reside on the α-carbon in both fluorinated and brominated naphthalenes, which may contribute to the comparable reactivity observed under mechanochemical conditions. mdpi.comresearchgate.netmdpi.comacs.orgsemanticscholar.org

This research highlights that while mechanochemical methods can induce C-F bond activation and subsequent transformations, practical issues, such as low yields, still need to be addressed for more general development of the method for synthesizing specific fluorinated compounds via Grignard-like intermediates. mdpi.comresearchgate.netmdpi.comacs.orgsemanticscholar.org

Table 1: Mechanochemical Homocoupling of Halogenated Naphthalenes

| Starting Material | Product | Approximate Yield (%) |

| 1-Fluoronaphthalene | Binaphthalenes | 20 |

| This compound | Binaphthalenes | 20 |

| 1-Bromonaphthalene | Binaphthalenes | Comparable to fluoro |

| 2-Bromonaphthalene | Binaphthalenes | Comparable to fluoro |

Note: Yields are approximate and based on homocoupling reactions after mechanochemical activation with excess magnesium and subsequent treatment with FeCl₃. mdpi.comresearchgate.netmdpi.comacs.orgsemanticscholar.org

Mechanochemical Synthesis of Binaphthalenes

Mechanochemical methods, particularly ball milling, have emerged as a solvent-free or reduced-solvent alternative for various organic reactions. This approach has been explored for the synthesis of binaphthalenes from fluoronaphthalenes. While the direct preparation of Grignard reagents from organofluorine compounds and bulk magnesium is typically challenging due to the strength of the C–F bond, mechanochemical activation can facilitate this process. mdpi.comnih.govmdpi.comresearchgate.netnsf.gov

For instance, milling 1- and this compound with an excess of magnesium metal for 2 hours, followed by treatment with FeCl₃ and additional milling, produces corresponding binaphthalenes. The yields for this process are approximately 20%, irrespective of the fluoronaphthalene isomer used, and are comparable to those obtained from bromonaphthalenes. This suggests that the charges on the α-carbon in both fluoro- and bromonaphthalenes are similar, as indicated by density functional theory calculations. mdpi.commdpi.comresearchgate.netacs.org

Table 1: Mechanochemical Synthesis of Binaphthalenes from Fluoronaphthalenes

| Starting Material | Reagents/Conditions | Product Type | Yield (%) | Notes |

| 1-Fluoronaphthalene | Mg (excess), 2h milling; then FeCl₃, additional milling | Binaphthalenes | ~20 | Yield independent of isomer. mdpi.comresearchgate.net |

| This compound | Mg (excess), 2h milling; then FeCl₃, additional milling | Binaphthalenes | ~20 | Comparable to bromonaphthalene yields. mdpi.comresearchgate.net |

Catalytic Fluorination Techniques

Catalytic fluorination techniques offer precise control over the introduction of fluorine atoms into organic molecules. While direct fluorination of naphthalene (B1677914) can be challenging due to regioselectivity issues, specific catalytic systems can achieve the desired fluorination.

One method involves the acid-catalyzed liquid-phase addition of fluorine to 1,2-dihydronaphthalene (B1214177) using xenon difluoride (XeF₂) as a fluorinating agent. This reaction yields vicinal difluorides, from which this compound can be isolated. evitachem.comresearchgate.net

Palladium-catalyzed fluorination is another significant area. A general scheme involves the oxidative addition of an aryl halide or triflate to palladium(0), followed by ligand exchange with a fluoride source to form an arylpalladium(II) fluoride complex. Subsequent reductive elimination then leads to C–F bond formation. nih.govnih.gov Challenges in this area include the formation of stable palladium fluoride dimers and competitive side reactions. nih.gov

Aromatic Nucleophilic Substitution for Fluorine

Aromatic nucleophilic substitution (SNAr) is a well-established method for introducing fluorine into aromatic systems, often by replacing other halogen atoms or nitro groups. nih.govgoogle.com This mechanism is particularly relevant for the synthesis of this compound.

One reported method for preparing this compound utilizes 2-naphthol as a starting material. In this two-step process, 2-naphthol reacts with para-toluene sulfochloride (or para-toluenesulfonic acid) to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then undergoes reaction with an inorganic fluoride in an aprotic, high-boiling solvent, catalyzed by a tertiary amine bidentate ligand and metallic copper, to yield this compound. This approach avoids the use of hazardous diazoimido compounds and offers advantages such as readily available and low-cost raw materials, simple operation, and suitability for industrial production. evitachem.comgoogle.com

In SNAr reactions, the rate-determining step is typically the addition of fluoride to form a Meisenheimer complex. Aryl chlorides are often preferred substrates over aryl bromides and iodides in processes like the Halex (halogen exchange) due to chlorine's higher electronegativity. nih.gov

Regioselective Synthesis of this compound

Achieving regioselectivity in fluorination reactions is crucial to ensure the desired isomer is predominantly formed. For this compound, this means selectively introducing the fluorine atom at the second position of the naphthalene ring.

While some fluorination methods, such as the reaction of 2-bromonaphthalene with tetramethylammonium (B1211777) fluoride (TMAF), can lead to a mixture of this compound and 1-fluoronaphthalene (e.g., a 3:2 ratio), indicating the formation of an aryne intermediate, other approaches aim for higher selectivity. nih.gov

The method involving 2-naphthol and subsequent fluorination with inorganic fluoride under copper and tertiary amine catalysis, as described in section 2.2.3, is presented as a regioselective route to this compound. google.com The electron-withdrawing effect of fluorine can influence regioselectivity in subsequent substitution reactions on the aromatic ring. evitachem.com

Regioselective C–H fluorination of various aromatic compounds has been achieved using palladium catalysts in combination with N-fluoropyridinium salts or through methods employing directing groups. ucl.ac.uk While these examples are broader in scope, the principles of directed fluorination are applicable to achieving regioselectivity in naphthalene systems. For instance, some studies on naphthalene functionalization have achieved β-selectivity, which could be relevant for this compound synthesis. researchgate.net

Synthesis of Key this compound Derivatives

The this compound scaffold serves as a versatile precursor for synthesizing a variety of functionalized derivatives, which are important in medicinal chemistry and material science.

Preparation of Halogenated Fluoronaphthalenes (e.g., 1-Bromo-2-Fluoronaphthalene)

1-Bromo-2-fluoronaphthalene is a useful building block, for example, in the synthesis of novel benz[a]anthracenes and other naphthalenes with pharmaceutical properties. tandfonline.comchemicalbook.com

Table 2: Synthesis of 1-Bromo-2-Fluoronaphthalene

| Step | Reactants | Conditions | Intermediate/Product | Yield (%) |

| 1 | 2-Acetylnaphthalene, Sodium Azide | Trichloroacetic acid, 60°C, 12h | 2-Acetonaphthalide (foamy, yellow suspension) | - |

| 2 | Bromination of 2-Acetonaphthalide | Glacial acetic acid, Bromine | 1-Bromo-2-acetonaphthalide | - |

| 3 | Hydrolysis of 1-Bromo-2-acetonaphthalide | HCl, Ethanol | 1-Bromo-2-naphthylamine hydrochloride | 89% (from 2-acetylnaphthalene) tandfonline.com |

| 4 | Schiemann Reaction of 1-Bromo-2-naphthylamine hydrochloride | - | 1-Bromo-2-fluoronaphthalene | 47% (after sublimation) tandfonline.com |

| Overall | 2-Acetylnaphthalene to 1-Bromo-2-fluoronaphthalene | - | - | 42% tandfonline.com |

Synthesis of Alkylnaphthyl Ethers and Sulfides

This compound can be utilized in the synthesis of alkylnaphthyl ethers and sulfides, often through nucleophilic substitution reactions.

For instance, the reaction of this compound with potassium tert-butoxide in a mixture of tert-butyl alcohol and dimethyl sulfoxide (B87167) (DMSO) can yield tert-butyl 2-naphthyl ether in high yields (92-96%). This reaction is notable for producing only one ether product with minimal formation of 2-naphthol. The direct nucleophilic substitution is observed, with the fluoride ion acting as a good leaving group in aromatic nucleophilic substitution. byu.edu

Similarly, electron-rich dinaphthyl ethers can be synthesized via SNAr reactions between naphthols and activated fluoronaphthalenes. Barton's base (2-tert-butyl-1,1,3,3-tetramethylguanidine) has been identified as an effective and mild alternative to traditional inorganic bases for promoting these coupling reactions. sigmaaldrich.comnih.gov

The synthesis of alkyl mercaptides with fluoronaphthalenes has also been explored, indicating the potential for forming alkylnaphthyl sulfides. byu.edu

Table 3: Synthesis of Alkylnaphthyl Ethers from this compound

| Starting Material | Reagent | Solvent System | Product | Yield (%) | Notes |

| This compound | Potassium tert-butoxide | tert-Butyl alcohol, DMSO | tert-Butyl 2-naphthyl ether | 92-96 | Highly regioselective, minimal naphthol formation. byu.edu |

Mechanistic Investigations of 2 Fluoronaphthalene Reactions

Reaction Pathways and Intermediates

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. chem8.org For 2-fluoronaphthalene, as with other aryl fluorides, several mechanistic pathways have been explored to achieve C-F bond functionalization. These mechanisms often involve transition metal catalysis or specific reaction conditions that can overcome the high bond dissociation energy.

Common pathways for C-F bond activation include:

Oxidative Addition: In transition metal-catalyzed reactions, a low-valent metal center (e.g., Pd(0) or Ni(0)) can insert into the C-F bond. This process, known as oxidative addition, forms an organometallic intermediate where the metal is in a higher oxidation state (e.g., L₂ArPd(II)F). mdpi.comnih.gov This step is crucial in many cross-coupling reactions, transforming the typically unreactive C-F bond into a site for further functionalization. mdpi.com

Nucleophilic Aromatic Substitution (SₙAr): This pathway does not necessarily involve a metal catalyst. Instead, a strong nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. This mechanism is highly dependent on the electronic properties of the aromatic ring and is discussed in detail in section 3.1.3. researchgate.net

Reduction: Suitably strong reducing agents can transfer an electron to the fluorinated aromatic ring. This forms a radical anion, which can then fragment, cleaving the C-F bond. researchgate.net

Lewis Acid-Assisted Activation: Strong Lewis acids can coordinate to the fluorine atom, polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack or facilitating fluoride abstraction. researchgate.net

For this compound, nickel and palladium complexes have been shown to be effective in catalyzing cross-coupling reactions, proceeding through an oxidative addition mechanism. mdpi.com The choice of metal, ligands, and reaction conditions is critical in modulating the reactivity and achieving selective C-F bond cleavage. baranlab.org

Metalation, typically involving deprotonation by a strong organometallic base like an organolithium reagent, is a powerful tool for functionalizing aromatic rings. wikipedia.org In the case of 2-substituted naphthalenes, deprotonation can occur at either the C1 (ortho) or C3 (ortho') position. For this compound, metalation and subsequent trapping with an electrophile invariably lead to the formation of regioisomeric mixtures in varying proportions. researchgate.netepfl.ch

The fluorine atom at the C2 position exerts a significant directing effect on the regiochemical outcome of metalation. As a heteroatom, it can coordinate with the lithium reagent, directing deprotonation to the adjacent C1 or C3 positions. This is an example of a Directed ortho Metalation (DoM) effect. wikipedia.orgacs.org However, unlike more powerfully directing groups, the fluorine in this compound does not provide exclusive selectivity. researchgate.net

The outcome is a competition between deprotonation at C1 and C3. Studies have shown that the ratio of these regioisomers is highly dependent on the specific metalating agent and reaction conditions used. For instance, using methyllithium (B1224462) in the presence of potassium tert-butoxide resulted in a 7:3 ratio of 1-metalated to 3-metalated intermediates, which upon carboxylation yielded the corresponding naphthoic acids. researchgate.net This demonstrates that while a mixture is formed, a degree of regiochemical preference can be achieved.

Two primary factors govern the regiochemical outcome in the metalation of this compound: steric hindrance and coordination.

Steric Effects: The hydrogen atom at the C8 position, known as the peri-hydrogen, exerts significant steric repulsion. researchgate.netepfl.ch This steric clash disfavors the approach of the bulky organometallic reagent to the C1 position, thereby promoting attack at the less hindered C3 position. researchgate.net

Coordination Effects: The fluorine atom can coordinate with the lithium cation of the organolithium reagent. This coordination brings the base into proximity with the adjacent C-H bonds at C1 and C3, facilitating deprotonation. The geometry of this coordinated intermediate plays a crucial role. Crowding between the coordinated lithium complex and the peri-hydrogen can further disfavor the transition state leading to C1 metalation. researchgate.netepfl.ch

The balance between these competing effects determines the final product ratio. By modifying the base and solvent, the regioselectivity can be tuned. For example, the use of superbasic mixtures like n-butyllithium in the presence of potassium tert-butoxide (LIC-KOR) can alter the aggregation state and reactivity of the organometallic species, shifting the product distribution. researchgate.net

| Metalating Agent | Solvent / Additive | Ratio of 1-substituted:3-substituted Product | Reference |

| MeLi / t-BuOK | THF | 7:3 | researchgate.net |

| n-BuLi / t-BuOK | THF | 1:24 | researchgate.net |

| s-BuLi | THF | 1:8 | researchgate.net |

Aromatic Nucleophilic Substitution (SₙAr) is a key reaction for this compound, where the fluorine atom is displaced by a nucleophile. The reaction is facilitated because the high electronegativity of fluorine makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack. stackexchange.comyoutube.com

The generally accepted mechanism for SₙAr reactions is a two-step addition-elimination process. nih.govresearchgate.net

Addition Step: A nucleophile attacks the ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction. stackexchange.commasterorganicchemistry.com

Elimination Step: The aromaticity of the ring is restored by the expulsion of the fluoride leaving group. This step is generally fast compared to the initial attack. stackexchange.com

While fluorine is a poor leaving group in Sₙ1 or Sₙ2 reactions, its role in SₙAr is different. Its strong inductive electron-withdrawing effect significantly stabilizes the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining addition step. This activating effect outweighs its poor leaving group ability, leading to the general reactivity order for halogens in activated SₙAr reactions: F > Cl > Br > I. stackexchange.commasterorganicchemistry.com

More recent computational and experimental studies have provided evidence for an alternative, concerted SₙAr (cSₙAr) mechanism for some fluoroarenes. researchgate.netacs.orgacs.org In this pathway, the nucleophile attack and fluoride departure occur in a single step through a single transition state, avoiding the formation of a discrete Meisenheimer intermediate. researchgate.net DFT calculations on the reaction of fluoronaphthalenes with methylthiolate suggest that the reaction proceeds via a concerted mechanism as it has a lower activation energy barrier compared to the stepwise pathway. researchgate.net

The solvent plays a critical role in SₙAr reactions, influencing reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. researchgate.netresearchgate.net The effect of solvent polarity is particularly pronounced.

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often the solvents of choice for SₙAr reactions. researchgate.net They can effectively solvate the counter-cation of the nucleophile but poorly solvate the nucleophilic anion. This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining attack on the aromatic ring. researchgate.net DFT studies have shown that for the SₙAr reaction of fluoronaphthalenes, the activation energy barrier is significantly lower in DMSO compared to polar protic solvents. researchgate.net

Aromatic Nucleophilic Substitution (SNAr) Mechanisms

Stepwise Mechanisms in SNAr

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides. The traditional and most frequently taught mechanism is a two-step addition-elimination process. springernature.comresearchgate.net This stepwise mechanism involves the formation of a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. nih.gov

The process unfolds as follows:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine). This initial attack is typically the rate-determining step as it disrupts the aromaticity of the naphthalene (B1677914) ring system. The electrons from the pi-system are displaced, forming the negatively charged Meisenheimer intermediate.

Elimination Step: The aromaticity is restored in a subsequent, generally faster step, where the leaving group (fluoride ion) is expelled.

The stability of the Meisenheimer intermediate is a crucial factor for this mechanism to be operative. nih.gov Electron-wistrongrawing groups positioned ortho or para to the site of substitution can significantly stabilize this intermediate by delocalizing the negative charge, thereby facilitating the reaction. researchgate.net While recent research has shown that many SNAr reactions proceed via a concerted (one-step) mechanism, the stepwise pathway remains relevant, particularly for reactions involving highly electron-deficient aromatic rings and when fluoride is the leaving group. springernature.comnih.gov Studies have found that stepwise mechanisms are more likely when a nitro group (NO₂) is present on the aromatic ring and fluoride is the leaving group. springernature.com

Table 1: Comparison of SNAr Mechanisms

| Feature | Stepwise SNAr Mechanism | Concerted SNAr Mechanism |

|---|---|---|

| Number of Steps | Two (Addition then Elimination) | One |

| Key Intermediate | Meisenheimer Complex (stable intermediate) | Meisenheimer-like Transition State |

| Aromaticity | Disrupted in the intermediate | Lost only in the transition state |

| Rate-Determining Step | Typically the formation of the intermediate | The single concerted step |

| Requirement | Often requires electron-wistrongrawing groups to stabilize the intermediate | Can proceed with electron-rich substrates nih.gov |

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds, including this compound. The reaction proceeds via a general two-step mechanism. masterorganicchemistry.com

Step 1: Electrophilic Attack: The aromatic π-electron system of the naphthalene ring acts as a nucleophile, attacking an electrophile (E⁺). This step is slow and rate-determining because it temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ) complex. masterorganicchemistry.com

Step 2: Deprotonation: A weak base removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the stable aromatic system. masterorganicchemistry.com

The fluorine atom at the C-2 position of the naphthalene ring influences both the reactivity (rate) and the regioselectivity (position of substitution) of the EAS reaction through competing inductive and resonance effects. The high electronegativity of fluorine makes it strongly electron-wistrongrawing through the sigma bonds (inductive effect), which deactivates the ring towards electrophilic attack, making the reaction slower than that of unsubstituted naphthalene. stackexchange.com However, the lone pairs on the fluorine atom can be donated to the ring through resonance (a mesomeric effect), which directs incoming electrophiles to the ortho and para positions. In the case of this compound, this would primarily direct substitution to the 1- and 3-positions. The resonance effect from fluorine is particularly effective at stabilizing the positive charge in the arenium ion intermediate when the attack occurs at these positions. stackexchange.com

Rearrangement Mechanisms (e.g., NIH Shift in Naphthalene Oxides)

The NIH shift is a chemically significant intramolecular migration that occurs during the hydroxylation of aromatic compounds, a process often mediated by enzymes like cytochrome P450. taylorandfrancis.com The name originates from the National Institutes of Health (NIH), where this rearrangement was first discovered. wikipedia.org

This mechanism is particularly relevant to the metabolism of polycyclic aromatic hydrocarbons such as naphthalene. The process involves the formation of an epoxide intermediate across one of the double bonds of the aromatic ring. taylorandfrancis.com For naphthalene, this would be naphthalene 1,2-oxide.

The key steps of the NIH shift in the context of naphthalene are:

Epoxidation: An oxygen atom is added across one of the double bonds of the naphthalene ring, forming an arene oxide intermediate (e.g., naphthalene 1,2-oxide).

Ring Opening and Hydride Shift: The epoxide ring opens to form a carbocation. Concurrently, a hydride (or in isotopically labeled studies, a deuteride) from an adjacent carbon atom migrates to the carbocation center. taylorandfrancis.com This 1,2-hydride shift is the defining feature of the mechanism.

Rearomatization: The molecule then undergoes tautomerization to a more stable phenolic product, such as 1-naphthol, with the shifted hydrogen (or deuterium) retained in the final structure at a new position. taylorandfrancis.comnih.gov

Studies using isotopically labeled [1-²H]- and [2-²H]naphthalene 1,2-oxides have been instrumental in elucidating this mechanism, confirming the migration of the hydrogen atom during the rearrangement to form 1-naphthol. nih.govacs.org This pathway is a crucial model for understanding how polycyclic aromatic hydrocarbons can be metabolically activated. nih.gov

Role of Fluorine in Reactivity and Molecular Stability

Mesomeric and Inductive Effects of Fluorine

The fluorine substituent in this compound exerts a profound influence on the molecule's electronic properties and reactivity through two primary electronic effects: the inductive effect and the mesomeric (or resonance) effect. nih.gov

Mesomeric Effect (+M): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can overlap with the π-system of the naphthalene ring. quora.com This donation of electron density into the ring is known as the positive mesomeric or resonance effect. This effect increases the electron density, particularly at the positions ortho and para to the substituent.

These two effects are in opposition. For fluorine, the inductive effect (-I) is significantly stronger than its mesomeric effect (+M). This dominance of the inductive effect is the primary reason why fluoroaromatic compounds are generally deactivated towards electrophilic aromatic substitution compared to their non-fluorinated counterparts. stackexchange.com

Impact on Electron Density and Reactivity

The net result of fluorine's strong inductive withdrawal and weaker mesomeric donation is a significant modification of the electron density and, consequently, the chemical reactivity of the this compound molecule.

In the context of nucleophilic aromatic substitution (SNAr), the strong electron-wistrongrawing inductive effect of fluorine polarizes the C-F bond and helps to stabilize the negative charge in the Meisenheimer intermediate, should one form. nih.gov This stabilization facilitates the attack of a nucleophile, making fluoride a viable leaving group in SNAr reactions, especially when additional activating groups are present on the ring. springernature.com

Table 2: Summary of Fluorine's Electronic Effects

| Effect | Description | Consequence for Reactivity |

|---|---|---|

| Inductive (-I) | Strong withdrawal of electron density via σ-bond | Deactivates the aromatic ring toward electrophilic attack. |

| Mesomeric (+M) | Donation of lone-pair electron density via π-system | Directs incoming electrophiles to ortho and para positions. |

| Net Effect | Inductive effect dominates | Overall deactivation but with specific regioselectivity (ortho, para-directing). |

Spectroscopic Characterization and Elucidation of Electronic Structure

Vibrational Spectroscopy Studies

Vibrational spectroscopy plays a crucial role in understanding the molecular dynamics and electronic transitions of 2-Fluoronaphthalene. These studies provide detailed information about the ground and excited state vibrational frequencies and the changes in molecular geometry upon electronic excitation.

High-resolution electronic absorption spectroscopy in the vapor phase allows for the detailed examination of individual vibronic bands and their associated rotational contours, offering precise information about the molecule's energy levels and structural characteristics.

The vapor phase absorption spectrum of this compound has been recorded under high resolution, enabling the assignment of numerous vibronic bands involving both ground and excited state normal vibrations. Over 200 vibronic bands across the entire spectrum have been observed and analyzed wikipedia.org. Research has reported many new vibrational frequencies in the excited state of this compound for the first time fishersci.fifishersci.at.

A general observation in these studies is that the intensity of bands associated with in-plane vibrations is typically greater than those related to out-of-plane vibrations wikipedia.org. Specific vibrational intervals have been identified, including a hot band at 0-772.4 cm⁻¹ and a cold band at 0+711.8 cm⁻¹ fishersci.at. A ground state vibrational interval of 521.9 cm⁻¹ has been observed with significant intensity, corresponding to an excited state fundamental at 448.5 cm⁻¹ fishersci.at. Furthermore, distinct bands resulting from in-plane ring deformation have been identified at 286, 455, 494, 764, and 1031 cm⁻¹ in mass-analyzed threshold ionization (MATI) spectra wikipedia.org. These frequencies are slightly higher than those observed in the vibronic spectra, suggesting that the cationic D0 state of this compound is somewhat more rigid than its neutral S1 state wikipedia.org.

Table 1: Selected Vibrational Frequencies and Assignments for this compound (Vapour Phase)

| Type of Band | Frequency (cm⁻¹) | State | Assignment/Observation | Source |

| Hot Band | 0-772.4 | Ground | Vibrational Interval | fishersci.at |

| Cold Band | 0+711.8 | Excited | Vibrational Interval | fishersci.at |

| Fundamental | 521.9 | Ground | In-plane vibration, large intensity | fishersci.at |

| Fundamental | 448.5 | Excited | Corresponding to 521.9 cm⁻¹ ground state | fishersci.at |

| MATI Band | 286 | Cationic D0 | In-plane ring deformation | wikipedia.org |

| MATI Band | 455 | Cationic D0 | In-plane ring deformation | wikipedia.org |

| MATI Band | 494 | Cationic D0 | In-plane ring deformation | wikipedia.org |

| MATI Band | 764 | Cationic D0 | In-plane ring deformation | wikipedia.org |

| MATI Band | 1031 | Cationic D0 | In-plane ring deformation | wikipedia.org |

The analysis of rotational contours in the absorption spectrum of this compound provides critical information about the orientation of the electronic transition moment. A rotational band contour analysis of the 0-0 band in the vapor absorption spectrum of this compound indicates that it is an A-type B-type hybrid, with the transition moment lying within the molecular plane fishersci.at. This characterization is essential for understanding the symmetry of the electronic transition and how the molecule's geometry changes upon excitation from the ground (S0) to the first excited singlet (S1) electronic state.

Studies of this compound in crystalline matrices at low temperatures offer insights into intermolecular interactions and the formation of distinct impurity centers.

Experimental investigations into the low-temperature fluorescence and absorption spectra of this compound impurities in crystalline naphthalene (B1677914) have been conducted at 4.2 K wikipedia.orgfishersci.fithermofisher.com. At low impurity concentrations (typically less than 1%), both the absorption and fluorescence spectra are observed to consist of two identical series of bands. These series are attributed to the formation of two distinct types of centers, each comprising a single impurity molecule of this compound within the naphthalene crystal lattice wikipedia.orgfishersci.fi. The initial peaks for these single impurity centers in the absorption spectrum are observed at ν₀₁ = 31322 cm⁻¹ and ν₀₂ = 31226 cm⁻¹ wikipedia.orgthermofisher.com.

When the impurity concentration exceeds 1%, additional spectral structures emerge in the polarized absorption spectra near the 0-0 bands of the single centers. This new structure manifests as narrow bands with similar intensities but differing polarizations, indicating the formation of "impurity paired centers" wikipedia.orgfishersci.fithermofisher.com. These paired centers consist of two resonantly interacting this compound molecules. Furthermore, for this compound, the absorption spectra also exhibit intense peaks located approximately 45 cm⁻¹ higher in frequency relative to the 0-0 transition bands of each single center. These peaks, composed of complexes of narrow lines, are also explained by the formation of impurity paired centers, but in these cases, the interactions between the molecules are non-resonant wikipedia.orgfishersci.fithermofisher.com.

Two types of collective excitation have been identified in these impurity paired centers within a naphthalene crystal unit cell: Type I, where the dipole moment vectors of both molecules are unidirectional, and Type II, where these vectors are oppositely directed wikipedia.org. The absorption spectra corresponding to both types of collective excitation are shifted, and their resonant splitting components exhibit converse polarization wikipedia.org. Notably, collective excitation of Type I is exclusively realized within the naphthalene crystal wikipedia.org. The absence of fluorescence associated with short-wavelength absorption in the paired centers suggests an energy transfer mechanism of electron excitation from one this compound molecule to another within the same unit cell wikipedia.org.

The analysis of polarized absorption spectra provides crucial information regarding the orientation of the transition dipole moments and the nature of intermolecular interactions within the crystalline matrix. As the impurity concentration of this compound in naphthalene increases beyond 1%, additional structure becomes apparent in the polarized absorption spectra wikipedia.orgfishersci.fi. The band polarizations observed in the absorption spectra of all identified impurity centers are similar to those found in the corresponding single impurity centers wikipedia.org.

The multiplet structure observed in the optical spectra of impurity centers of monosubstituted naphthalenes, including this compound, in naphthalene crystals has been analyzed based on the symmetric properties of both the free impurity molecules and their arrangement within the host crystalline lattice cell fishersci.fithermofisher.com. This analysis reveals that two absorption spectral bands correspond to each impurity center, with both molecules within the unit cell contributing to the collective absorption wikipedia.org. The distinct polarization dependencies, as observed in studies comparing 'a' and 'b' polarization for this compound in naphthalene crystals, underscore the anisotropic nature of light absorption in these systems wikipedia.org.

Low-Temperature Fluorescence and Absorption Spectroscopy in Crystalline Matrix

Rotational Spectroscopy and Molecular Dynamics

Rotational spectroscopy provides critical insights into the molecular geometry, dynamics, and the distribution of mass within a molecule. For this compound, studies in the millimeter-wave spectral region have been instrumental in understanding its structural and dynamic properties.

Millimeter-Wave Spectral Region Measurements of Fluoronaphthalenes

Rotational spectroscopic measurements of this compound have been conducted in the millimeter-wave spectral region, utilizing both chirped-pulse instruments (operating between 75-110 GHz) and frequency multiplication chain-based spectrometers (operating between 140-220 GHz). illinois.eduillinois.edu These measurements are crucial for obtaining high-resolution data on the rotational transitions of the molecule. Fourier transform microwave spectroscopy has also been employed to measure the microwave spectrum and rotational constants of this compound. arizona.edu

Analysis of Rotational Constants and Molecular Distortion

The analysis of rotational constants derived from millimeter-wave spectra provides detailed information about the molecular structure of this compound. By examining the rotational structure in both the ground and vibrationally excited states, higher-order terms of the rotational constants can be determined. illinois.eduillinois.edu These terms offer insights into molecular distortion relative to the equilibrium structure, providing a reference frame within the molecular rotation model. illinois.eduillinois.edu The presence of a fluorine atom in fluoronaphthalenes induces both mesomeric and inductive effects, which influence the polarity and stability of the molecule and can lead to electron redistribution and molecular distortion. illinois.eduillinois.edu

Characterization of Coriolis and Rotation-Vibration Terms

The study of rotational spectra also allows for the characterization of Coriolis and rotation-vibration terms. These terms describe interactions that involve both the time variation of molecular displacement and the angular velocity of the molecular frame. illinois.eduillinois.edu Their characterization is essential for demonstrating the influence of the fluorine group on the variation of molecular flexibility in different vibrational states. illinois.eduillinois.edu Such analyses contribute to a comprehensive understanding of the molecule's dynamic behavior and the subtle effects of fluorine substitution on its vibrational landscape. illinois.eduillinois.edu

Advanced Spectroscopic Techniques

Beyond conventional rotational spectroscopy, advanced techniques offer deeper probes into the electronic and vibrational states of this compound.

Resonant Two-Photon Mass-Analyzed Threshold Ionization (MATI) Spectroscopy

Resonant two-photon mass-analyzed threshold ionization (MATI) spectroscopy has been applied to record the cationic spectra of this compound (2FN) by ionizing the molecule via several intermediate vibrational states. alfa-chemistry.comresearchgate.netresearchgate.net This technique has allowed for the precise determination of the adiabatic ionization energy of 2FN, which was found to be 66,771 ± 5 cm⁻¹. alfa-chemistry.comresearchgate.netresearchgate.net

Table 1: Distinct MATI Bands for this compound

| Mode Description | Frequency (cm⁻¹) alfa-chemistry.comresearchgate.netresearchgate.net |

| In-plane ring deformation | 286 |

| In-plane ring deformation | 455 |

| In-plane ring deformation | 494 |

| In-plane ring deformation | 764 |

| In-plane ring deformation | 1031 |

Two-Photon Lb Vapor Spectra

The two-photon Lb vapor spectra of this compound have been investigated, revealing significant insights into its electronic transitions. acs.orgacs.org The two-photon vapor fluorescence excitation spectra of this compound, derived from the 1¹B₂u(Lb⁻¹) ← 1Ag⁻ forbidden two-photon transition in naphthalene, exhibit considerable allowed character. researchgate.net Notably, this compound shows the largest intensity among fluoronaphthalenes, with its 0-0 strength approaching that of 2101, which is the principal vibronic coupling band. researchgate.net Researchers have explored several possible mechanisms to explain this substantial intensification effect observed in the two-photon Lb vapor spectra of this compound. researchgate.net

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are extensively employed to elucidate the molecular properties of 2-Fluoronaphthalene. These methods provide a robust framework for predicting and interpreting various chemical phenomena.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

DFT calculations have been instrumental in exploring the reaction mechanisms involving this compound. For instance, studies on mechanochemically activated Grignard reactions involving this compound have utilized DFT to understand the C-F bond activation. In these reactions, milling 1- and this compound with excess magnesium metal, followed by treatment with FeCl₃, produces corresponding binaphthalenes, albeit in low yields (approximately 20%). DFT calculations suggest that similar charges on the α-carbon in both fluoronaphthalene isomers may contribute to the observed yields, which are comparable to those obtained from bromonaphthalenes mdpi.comnih.govresearchgate.net.

Another area of DFT investigation concerns aromatic nucleophilic substitution (SNAr) reactions. DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to study the mechanism of SNAr reactions between 1-fluoronaphthalene (B124137) (a related compound) and methylthiolate ions in various phases (gas, protic, and aprotic solvents). The results indicate that these SNAr reactions proceed via a concerted mechanism, involving a single transition state with a lower activation energy barrier compared to a stepwise mechanism. The presence of a formyl group was found to be essential for the reaction, and solvents significantly impact the activation energy, with polar aprotic solvents like DMSO proving most effective for SNAr of fluorine researchgate.netresearchgate.net.

Computational Analysis of Electronic Spectra and Molecular Structure

Computational methods are crucial for analyzing the electronic spectra and molecular structure of this compound. The NIST Chemistry WebBook provides computed properties for this compound, including its molecular weight, IUPAC name, InChI, and InChIKey, alongside experimental data like IR and UV/Visible spectra nist.gov.

Experimental investigations on the low-temperature fluorescence and absorption spectra of 1- and this compound impurities in crystalline naphthalene (B1677914) have been conducted. When concentrations are low (<1%), absorption and fluorescence spectra show two identical band series, suggesting the formation of two distinct single-impurity centers. Higher concentrations (>1%) introduce additional structure in polarized absorption spectra, attributed to the formation of impurity paired centers with resonantly interacting molecules researchgate.net.

While direct computational analysis of this compound's electronic spectra using TD-DFT (Time-Dependent Density Functional Theory) is not explicitly detailed in the provided snippets for this compound itself, related studies on other naphthalene derivatives and BN naphthalenes demonstrate the utility of TD-DFT. For instance, TD-DFT at the CAM-B3LYP/6-311G(d,p) level has been used to calculate electronic excitation energies and optical HOMO-LUMO gaps, showing consistency with experimental UV-Vis absorption spectra for BN naphthalenes acs.orgacs.org. This suggests that similar computational approaches would be valuable for this compound to predict and interpret its UV-Vis absorption characteristics.

The molecular structure of this compound has also been characterized experimentally, for example, through crystal structure analysis arizona.edu. Computational methods, such as microwave spectroscopy studies combined with ab initio calculations, have been employed to determine rotational properties and precise structural parameters for 1- and this compound, providing accurate bond lengths and angles arizona.eduacs.orgiisc.ac.in.

Natural Population Analysis (NPA) for Charge Distribution

Natural Population Analysis (NPA) is a method used to estimate atomic charges and analyze charge distribution within a molecule, offering insights into bonding and reactivity uni-rostock.deuni-muenchen.de. For this compound, NPA has been applied in the context of mechanochemical Grignard reagent formation. Studies have shown that the magnesium atom or MgX unit (where X is a halogen) tends to buffer the charge on the α-carbon in naphthalenylmagnesium halides and bis(naphthalenyl)magnesium compounds. In both 1- and 2-halonaphthalenes, the difference in the carbon charge between fluoro and bromo variants is minimal, typically no more than 0.03 units. For 2-halonaphthalene, the α-carbons exhibit a slightly more negative charge compared to the 1-halo isomer, though this difference does not exceed 0.05 units. The α-carbon charges across all studied naphthalene species, including this compound derivatives, generally fall within the range of -0.63 ± 0.04 mdpi.comresearchgate.net. This suggests that the identity of the halogen might not significantly bias the nucleophilic carbon's reactivity once the bond to magnesium is broken mdpi.com.

Table 1: Representative NPA Charges on α-Carbon in Naphthalene Derivatives

| Compound Type | Halogen | α-Carbon Charge (approx.) | Reference |

| Naphthalenylmagnesium halide | Fluoro | -0.63 ± 0.04 | mdpi.comresearchgate.net |

| Naphthalenylmagnesium halide | Bromo | -0.63 ± 0.04 | mdpi.comresearchgate.net |

| Bis(naphthalenyl)magnesium | - | -0.63 ± 0.04 | mdpi.comresearchgate.net |

Analysis of Vibrational Spectra using DFT/HF

The analysis of vibrational spectra (IR and Raman) of this compound and related compounds often utilizes DFT and HF methods. These computational approaches help in the assignment of fundamental vibrational modes by predicting harmonic vibrational frequencies, infrared, and Raman intensities researchgate.net.

While specific detailed studies on this compound's vibrational spectra using DFT/HF are not extensively highlighted in the provided snippets, the general applicability is evident from studies on similar fluorinated naphthalenes. For example, the FTIR and FT-Raman spectra of octafluoronaphthalene (B166452) have been recorded and interpreted with the aid of DFT (B3LYP) and ab initio Hartree-Fock (HF) methods using the 6-311++G(d,p) basis set. These calculations allow for the full optimization of molecular geometry, calculation of vibrational spectra, and assignment of fundamental vibrations based on potential energy distribution (TED) irjet.netissuu.com. Similarly, a DFT study on 1-bromo-4-fluoronaphthalene (B1202307) involved recording FTIR and FT-Raman spectra and interpreting them using normal coordinate analysis based on DFT (B3LYP/6-311+G**) calculations, showing good agreement between observed and calculated frequencies researchgate.net.

Experimental high-resolution electronic absorption spectra of this compound in the vapor phase have also been recorded, allowing for the assignment of vibronic bands based on their rotational contours and the reporting of new vibrational frequencies in the excited state niscpr.res.in. These experimental findings can be directly compared and validated by DFT/HF computational predictions.

Kinetic and Thermodynamic Stability Studies

Computational methods are also employed to investigate the kinetic and thermodynamic stability of this compound and its derivatives. The C-F bond in nonactivated monofluoroarenes, such as fluoronaphthalenes, is known to be thermodynamically stable but kinetically inert, making C-F bond activation challenging acs.org.

While direct studies on the kinetic and thermodynamic stability of this compound itself are not detailed in the provided search results, related compounds offer insights into the computational approaches. For instance, the kinetic and thermodynamic stability of naphthalene oxide and related compounds have been studied using comparative microcalorimetric and computational (DFT) methods acs.org. Furthermore, DFT calculations have been used to decipher complex reaction pathways and determine rate constants for the degradation of fluorotelomer sulfonates, providing insights into kinetic stability under specific reaction conditions nih.gov.

The thermodynamic stability of compounds can also be inferred from various computational parameters. For example, the higher stability of 2'-fluoro RNA compared to RNA is attributed to favorable enthalpy, primarily from stacking and H-bonding interactions, as determined by thermodynamic and NMR experiments nih.gov. Such principles can guide computational studies on the thermodynamic stability of this compound and its interactions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to establish relationships between the chemical structure of a compound and its biological or chemical activity. These models are crucial for predicting the activity of new compounds and for rational drug design nih.govactascientific.com.

This compound has been used as a reference structure in QSAR studies, particularly in the context of cytochrome P450 2A6 (CYP2A6) inhibitors mdpi.com. In a study analyzing the interactions of naphthalene and non-naphthalene derivatives as inhibitors of CYP2A6, molecular docking and molecular dynamics (MD) simulations were used to build a structure-based QSAR model. The selected descriptors were correlated with inhibitory activities using multiple linear regression (MLR) and least squares support vector regression (LS-SVR) models, yielding cross-validation values (Q²) of 0.695 and 0.728, respectively researchgate.net. This demonstrates how this compound, as a structural analog, contributes to understanding the structural features that influence activity in a series of compounds.

QSAR models can incorporate various molecular descriptors, including electronic, steric, and hydrophobic properties, derived from computational chemistry. These models help in identifying key structural features responsible for observed activities and can guide the design of new compounds with desired properties.

Table 2: QSAR Model Performance for CYP2A6 Inhibitors (Reference: this compound)

| QSAR Method | Cross-Validation Value (Q²) | Pearson Correlation Coefficient (r²) | Reference |

| CoMFA | 0.667 | 0.976 | nih.gov |

| CoMSIA | 0.616 | 0.985 | nih.gov |

| HQSAR | 0.652 | 0.917 | nih.gov |

| MLR | 0.695 | - | researchgate.net |

| LS-SVR | 0.728 | - | researchgate.net |

Advanced Applications of 2 Fluoronaphthalene in Contemporary Research

Applications in Pharmaceutical and Medicinal Chemistry

The 2-fluoronaphthalene scaffold is a valuable building block in the design of new drugs and chemical probes. The presence of the fluorine atom can significantly alter the physicochemical properties of the parent naphthalene (B1677914) molecule, influencing its metabolic stability, binding affinity to biological targets, and pharmacokinetic profile.

Modulators of Cytochrome P450 Enzymes (e.g., CYP2A6, CYP2A5, CYP1A2)

This compound has been identified as a modulator of cytochrome P450 (CYP450) enzymes, which are crucial in the metabolism of a wide array of xenobiotics, including drugs. Specifically, it has been noted for its inhibitory effects on CYP2A6 and CYP2A5. The CYP2A subfamily, particularly CYP2A6 in humans and its murine ortholog CYP2A5, is involved in the metabolism of nicotine (B1678760) and the activation of certain procarcinogens. Inhibition of these enzymes is a strategy being explored for smoking cessation and cancer prevention.

Research has shown that the mouse CYP2A5 enzyme plays an essential role in the metabolic activation and subsequent toxicity of naphthalene in the olfactory mucosa. While this research focused on naphthalene itself, the inhibitory action of this compound on CYP2A5 suggests its potential to modulate the toxicity of naphthalene and other substrates of this enzyme.

Furthermore, the CYP1A2 enzyme is another significant member of the CYP450 family, responsible for metabolizing numerous drugs and procarcinogens. The modulation of CYP1A2 activity is a key consideration in drug development to avoid drug-drug interactions. While direct inhibitory data for this compound on CYP1A2 is not extensively detailed in the provided search results, the general interest in fluorinated aromatic compounds as potential enzyme modulators suggests this is an area of ongoing research.

| Enzyme | Role | Interaction with this compound | Potential Application |

| CYP2A6 | Nicotine metabolism, procarcinogen activation | Inhibitory effects | Smoking cessation, cancer prevention |

| CYP2A5 | Naphthalene metabolism and toxicity (in mice) | Inhibitory effects | Modulation of xenobiotic toxicity |

| CYP1A2 | Drug and procarcinogen metabolism | Modulation (potential for inhibition) | Avoidance of drug-drug interactions |

Development of Novel Therapeutic Agents

The this compound moiety has been incorporated into various molecular frameworks to develop new therapeutic agents with improved efficacy and safety profiles.

The naphthalene ring is a common scaffold in the design of anti-cancer agents. The introduction of a fluorine atom, as in this compound, can enhance the anti-proliferative activity of these compounds. For instance, fluorinated chalcones and stilbenes containing a naphthalene group have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.

One study detailed the synthesis of (E)-2-(4-Fluorostyryl)naphthalene, a derivative that incorporates the this compound structural motif. Research into naphthalene-substituted triazole spirodienones has also yielded compounds with remarkable in vitro cytotoxic activity against cancer cells, such as MDA-MB-231. These findings underscore the potential of the this compound scaffold in the development of novel anti-cancer therapies.

In the pursuit of new treatments for allergic inflammatory diseases like asthma, researchers have targeted the CC chemokine receptor 3 (CCR3). A significant challenge in the development of CCR3 antagonists has been their concurrent inhibition of the CYP2D6 enzyme, leading to potential drug-drug interactions.

A study focused on a fluoronaphthalene derivative that, while being a potent CCR3 antagonist with an IC50 of 20 nM, also inhibited CYP2D6 with an IC50 of 400 nM. Through structural modifications of a lead compound containing a 6-fluoro-2-naphthyl group, scientists were able to develop a new derivative, N-{(3-exo)-8-[(6-fluoro-2-naphthyl)methyl]-8-azabicyclo[3.2.1]oct-3-yl}-3-(piperidin-1-ylcarbonyl)isonicotinamide 1-oxide. This novel compound maintained potent CCR3 inhibitory activity (IC50 = 23 nM) while significantly reducing CYP2D6 inhibition (IC50 = 29,000 nM).

| Compound | CCR3 IC50 | CYP2D6 IC50 |

| Initial Fluoronaphthalene Derivative | 20 nM | 400 nM |

| Modified 6-fluoro-2-naphthyl Derivative | 23 nM | 29,000 nM |

The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical component in the cell wall synthesis of Mycobacterium tuberculosis and a promising target for new antitubercular drugs. The development of potent and selective DprE1 inhibitors is a major focus of tuberculosis research.

While specific research directly linking this compound to DprE1 inhibition is not widely documented in the provided search results, the incorporation of fluorine into potential drug candidates is a common strategy to enhance their activity. Studies on fluorinated analogs of existing anti-tubercular drugs have shown that fluorine substitution can significantly impact potency. For example, a fluorinated analog of thiacetazone (B1682801) was found to be 20 times more potent than the parent compound. Given that various scaffolds are being explored for DprE1 inhibition, the this compound moiety represents a potential building block for the design of novel DprE1 inhibitors.

Design of Fluorescent Probes for Biological Sensing

Naphthalene derivatives are well-known for their fluorescent properties, making them valuable components in the design of fluorescent probes for biological imaging and sensing. The introduction of a fluorine atom can fine-tune the photophysical properties of these probes.

A study reported the development of 6-fluoronaphthalene-2,3-dicarbaldehyde (FNDA) as a fluorescent probe for the detection of glutathione (B108866) (GSH) in living cells. This probe demonstrated clinical significance for the diagnosis and prediction of mortality in patients with sepsis, a condition associated with severe oxidative stress and altered GSH levels. The use of a fluoronaphthalene derivative highlights the utility of this scaffold in creating sensitive and selective tools for biological sensing and medical diagnostics.

Applications in Analytical Chemistry and Environmental Science

The distinct chemical and physical properties of this compound make it a valuable tool in the fields of analytical chemistry and environmental science. Its applications range from serving as a reference compound in chromatographic analysis to being a model substance for studying the environmental behavior of fluorinated aromatic hydrocarbons.

Derivatization Agents for Trace Analysis

While not a conventional derivatizing agent itself, the chemical structure of this compound is relevant in derivatization procedures for trace analysis. Derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The stable fluorinated aromatic ring system of this compound makes it an ideal internal standard in methods that involve the derivatization of other analytes. For example, in the sensitive determination of fluoride (B91410) in biological samples, a method was developed using 2-(bromomethyl)naphthalene (B188764) as the derivatizing agent, with this compound chosen as the internal standard for the gas chromatography-mass spectrometry (GC-MS) analysis. nih.govresearchgate.net This highlights its utility in complex analytical procedures where precise quantification is essential.

Internal Standards in Chromatographic Methods

An internal standard (IS) is a compound added to a sample in a known concentration to facilitate the quantification of the analyte. scioninstruments.com this compound is particularly effective as an internal standard in chromatographic methods for several reasons. Its chemical structure is similar to that of polycyclic aromatic hydrocarbons (PAHs) and other naphthalene derivatives, meaning it behaves similarly during sample extraction and analysis. scioninstruments.com However, it is not naturally present in most environmental or biological samples, thus preventing interference with the measurement of target compounds. nih.govresearchgate.net

Its application is documented in the GC-MS analysis of fluoride in plasma and urine, where it was used to ensure the accuracy and precision of the measurements. nih.govresearchgate.net The principle involves adding a fixed amount of this compound to every sample, calibrator, and control. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, which corrects for variations in sample injection volume and potential signal suppression. scioninstruments.com

Applications of this compound as an Internal Standard

| Analytical Method | Analyte | Sample Matrix | Purpose | Reference |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Fluoride (after derivatization) | Plasma, Urine | To improve accuracy and precision of fluoride quantification. | nih.govresearchgate.net |

Environmental Fate and Degradation Studies

The widespread use of fluorinated compounds has raised concerns about their environmental persistence. nih.gov this compound serves as a model compound for studying the environmental fate, transport, and degradation of fluorinated PAHs. cdc.gov Research in this area is critical for assessing the potential ecological risks associated with this class of chemicals.

The microbial degradation of naphthalene is a well-studied process, typically initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to intermediates like salicylate (B1505791) or gentisate, which are then funneled into central metabolism. frontiersin.orgmdpi.com However, the presence of a fluorine atom, as in this compound, can significantly alter this process. nih.gov The carbon-fluorine bond is highly stable, making fluorinated compounds generally more resistant to microbial breakdown than their non-fluorinated counterparts. nih.gov

Microorganisms capable of degrading naphthalene may also transform this compound, often by initially attacking the unsubstituted ring. frontiersin.orgmdpi.com This would lead to the formation of fluorinated intermediates. The complete mineralization of the compound is challenging because enzymatic defluorination is a critical and often rate-limiting step. nih.gov The recalcitrance of fluoroaromatics means they may persist longer in the environment compared to unsubstituted PAHs. nih.gov

In environmental media such as soil and water, the biotransformation of this compound is primarily mediated by indigenous microbial communities. researchgate.net The transformation process involves a series of enzymatic reactions. Studies on similar substituted naphthalenes, such as 2-naphthylamine, show that metabolism can proceed through oxidation and conjugation reactions. bio-rad.com For this compound, biotransformation would likely begin with an oxidation step on the aromatic system, catalyzed by monooxygenase or dioxygenase enzymes. mdpi.combio-rad.com The position of the fluorine substituent can influence the regioselectivity of this initial enzymatic attack, potentially directing it away from the fluorinated ring. nih.gov This can lead to the formation of various hydroxylated and conjugated metabolites, which may have different toxicological and mobility characteristics than the parent compound.

The movement and distribution of this compound in the environment are largely controlled by its sorption to soil organic matter and sediment. researchgate.net Sorption reduces the concentration of the compound in the aqueous phase, thereby affecting its bioavailability and transport. researchgate.netwisconsin.edu The partitioning behavior of an organic compound is often predicted by its octanol-water partition coefficient (Kow), which indicates its hydrophobicity.

Studies on naphthalene and its derivatives show that they sorb to soil primarily through partitioning into the soil's organic carbon fraction. researchgate.net The process can be nonlinear, indicating that both absorption into amorphous organic matter and adsorption to condensed regions occur. researchgate.net The presence of the fluorine atom in this compound slightly increases its hydrophobicity compared to naphthalene, which would suggest a moderate tendency to sorb to organic materials in soil and sediments, limiting its mobility in groundwater. wisconsin.edu

Conclusion and Future Perspectives

Summary of Key Research Advancements

Key research advancements concerning 2-Fluoronaphthalene span synthetic methodologies, detailed spectroscopic characterization, and its emerging role in materials science.

Synthetic Methodologies: Significant progress has been made in developing efficient routes for the preparation of this compound. One notable method involves using 2-naphthol (B1666908) as a starting material, which reacts with para-toluene sulfonyl chloride to form tosic acid-2-naphthalene ester. This intermediate then reacts with an inorganic fluoride (B91410) under the catalytic influence of metallic copper and a tertiary amine bidentate ligand in an aprotic high-boiling solvent to yield this compound. google.com Furthermore, mechanochemical approaches have been explored for the preparation of fluoro-Grignard reagents, including those derived from 1- and this compound, by milling with magnesium metal, although these methods generally result in low yields of the corresponding binaphthalenes. mdpi.com

Spectroscopic and Structural Studies: Comprehensive investigations into the electronic spectra and structure of this compound have provided crucial insights into its fundamental properties. Studies on this compound as an impurity center in crystalline naphthalene (B1677914), particularly at low temperatures, have revealed its fluorescence and absorption spectra characteristics. researchgate.netdtic.mil These spectroscopic analyses contribute to a deeper understanding of its molecular behavior and interactions within different environments.

Materials Science Applications: this compound has demonstrated utility in the field of materials science, notably as a guest molecule in spin-crossover (SCO) complexes. Its incorporation can lead to fine-tuning of the four-step SCO behavior in certain complexes, which is a critical aspect for developing materials with potential applications in high-order data storage and multi-switches. rsc.org The introduction of a fluorine atom, being an isosteric substitution for hydrogen, allows for subtle modifications to the framework without drastic structural changes, while still influencing properties through interactions like F⋯Ag. rsc.org

Emerging Research Frontiers for this compound

The future of this compound research is poised to explore more sophisticated synthetic routes, expand its utility in advanced materials, and deepen the understanding of its reaction mechanisms.

Advanced C-F Bond Functionalization: A prominent research frontier involves the development of novel and highly regioselective methods for the functionalization of C-H and C-F bonds in fluoroarenes, a class of compounds to which this compound belongs. nih.gov Recent advances in main group metal chemistry are delineating unique ways to activate these important fluorinated molecules, offering alternatives to traditional transition metal-mediated transformations. nih.gov This area seeks to overcome limitations in functional group tolerance and expand the scope of possible modifications.

Tailored Material Properties: Continued exploration of this compound's role in influencing the properties of advanced materials is an active area. This includes its potential in organic electronic devices, where the strategic introduction of fluorine atoms into polycyclic aromatic hydrocarbons (PAHs) can enhance properties such as resistance to aerial oxidation by lowering HOMO energy levels, and improve solubility in organic solvents. oup.com Further research may focus on designing new functional materials that leverage the specific electronic and steric effects of the fluorine substituent in this compound.

Mechanistic Understanding in Catalysis: Ongoing investigations into the detailed mechanisms of reactions involving this compound and related fluorinated compounds are crucial. For instance, understanding the formation of regioisomeric aryl fluorides in palladium-catalyzed fluorination processes, which can involve palladium-aryne intermediates, will contribute to the design of more selective and efficient catalytic systems for C-F bond formation. acs.org This fundamental mechanistic insight is vital for rational catalyst design and process optimization.

Interdisciplinary Impact and Collaborative Opportunities

The research on this compound inherently fosters interdisciplinary collaboration, given its relevance across several scientific domains.

Pharmaceutical and Agrochemical Development: As this compound is recognized as a pharmaceutical intermediate, google.com and fluoroaromatic compounds are widely utilized as scaffolds in agrochemicals and active pharmaceutical ingredients, nih.gov there are significant opportunities for collaboration between synthetic organic chemists, medicinal chemists, and agricultural scientists. Such collaborations can accelerate the discovery and development of new biologically active molecules with improved efficacy and metabolic profiles.

Materials Science and Engineering: The application of this compound in spin-crossover materials rsc.org and its potential contributions to organic electronic devices oup.com necessitate strong interdisciplinary efforts. Chemists, physicists, and materials engineers can collaborate to design, synthesize, and characterize novel functional materials with tailored electronic, optical, and magnetic properties for applications in data storage, sensors, and advanced electronics.

Computational Chemistry and Spectroscopy: The increasing use of computational methods, such as Density Functional Theory (DFT), to predict and understand the reactivity, electronic structure, and properties of fluorinated compounds, including this compound, mdpi.comresearchgate.net highlights a crucial area for collaboration. Experimental chemists and spectroscopists can work with computational chemists to validate theoretical predictions and gain deeper mechanistic insights, thereby guiding the synthesis and characterization of new compounds.

常见问题

Q. How can researchers ensure ethical compliance when studying this compound in vulnerable populations?

Retrosynthesis Analysis